Computed Lipophilicity (Consensus LogP) Comparison: 2,5-Difluoro vs. Other Difluorobenzamidine Isomers
The 2,5-difluoro substitution pattern yields a consensus LogP of approximately 2.85, which is higher than the 3,5-difluoro isomer (LogP ~2.43 predicted) and the parent benzamidine (LogP ~1.0). This increased lipophilicity enhances membrane permeability for cellular assays while remaining within optimal fragment-like property space (LogP < 3) . The 2,5-arrangement positions both fluorine atoms to contribute to dipole-mediated binding without excessive hydrophobicity that would compromise solubility.
| Evidence Dimension | Consensus LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.85090 (computed) |
| Comparator Or Baseline | Benzamidine (unsubstituted): LogP ~1.0 (estimated); 3,5-Difluorobenzamidine: LogP ~2.43 (computed) |
| Quantified Difference | ~1.85 log units higher than benzamidine; ~0.42 log units higher than 3,5-isomer |
| Conditions | Computed physicochemical properties from PubChem and chem960.com database entries |
Why This Matters
The higher LogP of the 2,5-isomer relative to benzamidine and certain other difluoro isomers supports improved passive membrane permeability for intracellular target engagement in cell-based assays, a critical factor in fragment-to-lead optimization.
